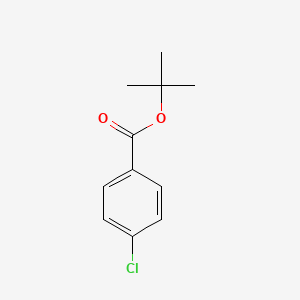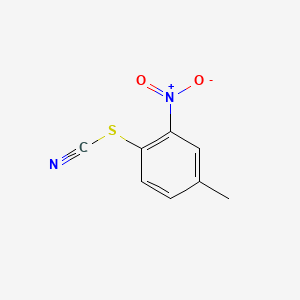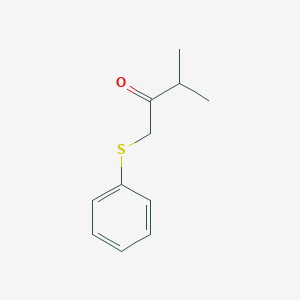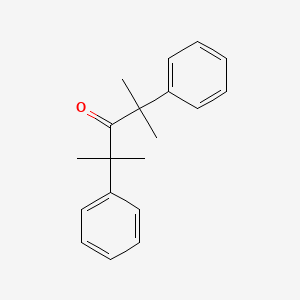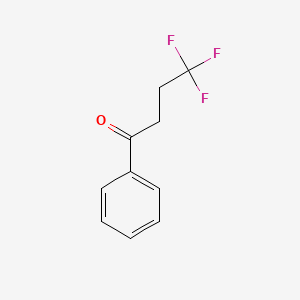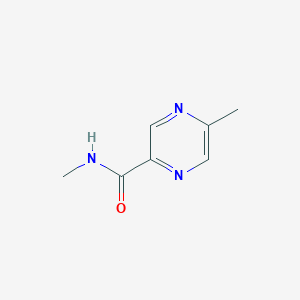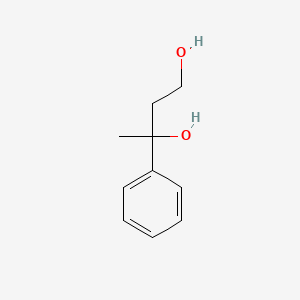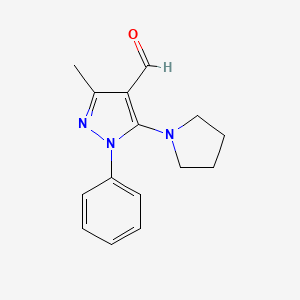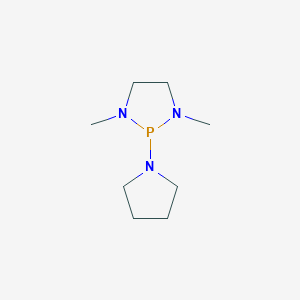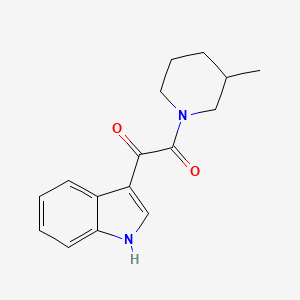
1-(1H-Indol-3-yloxoacetyl)-3-methylpiperidine
Overview
Description
- Indole Ring : The core structure contains an indole ring , which is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring. Indole derivatives often exhibit diverse biological activities due to their electron-rich nature .
Synthesis Analysis
The synthesis of this compound involves the solvent-free addition of indole to aldehydes . Notably, excess CaO (calcium oxide) plays a crucial role in this reaction. The exact mechanism and regiochemistry are discussed in detail in the literature .
Scientific Research Applications
Anticancer Activity
1-(1H-Indol-3-yloxoacetyl)-3-methylpiperidine and its derivatives have shown promising results in anticancer research. A study synthesized various derivatives and evaluated their antiproliferative activities against cancer cell lines like Hela, A-549, and ECA-109, revealing moderate-to-potent activities in vitro (Jiang, Xu, & Wu, 2016).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of related compounds. For instance, certain derivatives were synthesized and screened for antibacterial and antifungal activities, demonstrating significant potential in this field (Gadaginamath, Pujar, Donawade, & Kavali, 2005).
Neuropharmacological Applications
In neuropharmacology, derivatives of 1-(1H-Indol-3-yloxoacetyl)-3-methylpiperidine have been studied for their potential as ligands for α₁-adrenoceptors, which could have implications for psychiatric and neurological disorders (Jørgensen et al., 2013).
Enzyme Activity Studies
Studies involving enzyme activity have also been conducted. For example, certain derivatives were evaluated for their antimicrobial properties and enzyme activity levels, such as GST and GSH enzymes, contributing to a deeper understanding of biochemical processes (Attaby, Ramla, & Gouda, 2007).
Chemical Synthesis and Modification
Research has also focused on the synthesis and modification of similar compounds for various applications. This includes the development of novel synthetic methods and the exploration of new chemical reactions (Khalafi‐Nezhad et al., 2008).
Cytotoxicity and Cancer Treatment
Further investigations have been conducted into the cytotoxicity of these compounds. For instance, a series of derivatives were synthesized and tested for their cytotoxicity against human cell lines, providing insights into potential cancer treatments (Koksal, Yarim, Durmaz, & Cetin-Atalay, 2012).
Future Directions
: Tocco, G., Zedda, G., Casu, M., Simbula, G., & Begala, M. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1747 (https://www.mdpi.com/1420-3049/22/10/1747)
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-4-8-18(10-11)16(20)15(19)13-9-17-14-7-3-2-6-12(13)14/h2-3,6-7,9,11,17H,4-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBAXCRGVDBNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992408 | |
| Record name | 1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |
CAS RN |
71765-49-6 | |
| Record name | Piperidine, 1-(1H-indol-3-yloxoacetyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



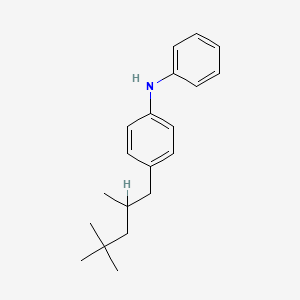
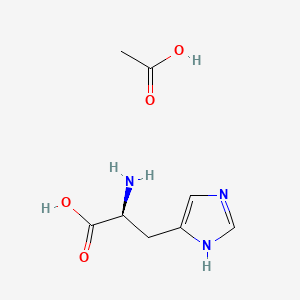
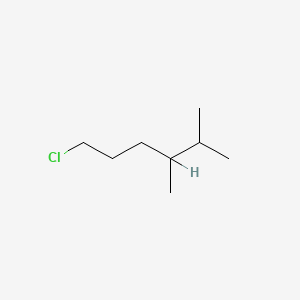
![1-[3-(Methylsulfanyl)phenyl]guanidine](/img/structure/B3056413.png)
